molecular formula C13H13NO2 B8727279 4-(2,4-dimethyl-1H-pyrrol-3-yl)benzoic acid

4-(2,4-dimethyl-1H-pyrrol-3-yl)benzoic acid

Cat. No.: B8727279
M. Wt: 215.25 g/mol
InChI Key: OENSPHYNLNXMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethyl-1H-pyrrol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2,4-dimethyl-1H-pyrrol-3-yl)benzoic acid

InChI

InChI=1S/C13H13NO2/c1-8-7-14-9(2)12(8)10-3-5-11(6-4-10)13(15)16/h3-7,14H,1-2H3,(H,15,16)

InChI Key

OENSPHYNLNXMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Carboxy-phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (11.8 g), 11.8 mL of ethylene glycol, 36 mL of water and 13.6 mL of 9 N potassium hydroxide were refluxed at 105° C. for 25 minutes. Thin layer chromatography (ethyl acetate:hexane:acetic acid 4:6:0.5) showed conversion of all starting material at Rf 0.5 to a new product at Rf 0.3. The mixture was cooled to 98° C. and 13 mL of 10 N hydrochloric acid was added to a pH of 2.0 accompanied by rapid release of carbon dioxide gas. The maximum temperature reached was 103° C. which dropped to 95° C. by the end of the gas evolution. The mixture was cooled in an ice bath and vigorously stirred for 30 minutes. The solids were collected by vacuum filtration and washed three times with 20 mL of water each time to give 8.7 g (99% yield) of 4-(2,4-dimethyl-1H-pyrrol-3-yl)-benzoic acid as a light purple solid. 1H-NMR (dimethylsulfoxide-d6) δ 2.00, 2.18 (2×s, 2×3H, 2×CH3), 6.46 (s, 1H, pyrrole CH), 7.34, 7.90 (multiplets, 4H, aromatic), 10.49 (br s, 1H, NH), 12.70 (br s, 1H, COOH). MS m/z 216 [M+1].
Name
4-(4-Carboxy-phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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